molecular formula C18H10BrF2N3OS2 B11260185 5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11260185
M. Wt: 466.3 g/mol
InChI Key: YPNJINKXLVVSKA-UHFFFAOYSA-N
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Description

5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE: is a complex organic compound that features a combination of bromine, fluorine, benzothiazole, pyridine, and thiophene moieties

Properties

Molecular Formula

C18H10BrF2N3OS2

Molecular Weight

466.3 g/mol

IUPAC Name

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C18H10BrF2N3OS2/c19-15-4-3-13(26-15)17(25)24(9-10-2-1-5-22-8-10)18-23-16-12(21)6-11(20)7-14(16)27-18/h1-8H,9H2

InChI Key

YPNJINKXLVVSKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, fluorinating agents, and coupling catalysts.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and fluorine sites.

    Oxidation and Reduction: The thiophene and benzothiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The pyridine and thiophene moieties can be involved in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Brominating Agents: N-Bromosuccinimide (NBS)

    Fluorinating Agents: Selectfluor

    Coupling Catalysts: Palladium-based catalysts

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • 4-Bromo-2,6-difluorophenol
  • 2-Bromo-2’,3,3’,4,4’,5,5’,6,6’-Nonafluorobiphenyl
  • 5-Bromo-5-nitro-1,3-dioxane

Uniqueness: Compared to these similar compounds, 5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE stands out due to its combination of multiple functional groups and heterocyclic rings

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